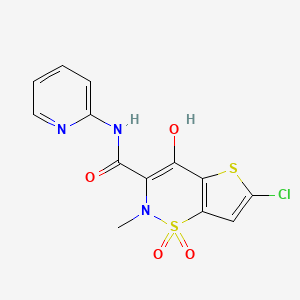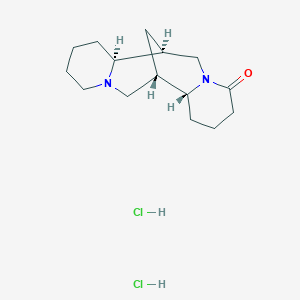
Lupanine dihydrochloride, (+/-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Lupanine dihydrochloride, (+/-)-, is a bioactive chemical compound belonging to the family of quinolizidine alkaloids. It is derived from the seeds of various Lupinus species, such as Lupinus exaltatus, Lupinus mexicanus, and Lupinus rotundiflorus
準備方法
Synthetic Routes and Reaction Conditions: Lupanine dihydrochloride can be synthesized through several methods. One notable approach involves the microbial resolution of racemic lupanine using specific strains of bacteria such as Pseudomonas putida LPK411 . This method is environmentally friendly and yields high enantiomeric excess of L-(-)-lupanine.
Industrial Production Methods: Industrial production of lupanine dihydrochloride often involves the extraction of lupanine from lupine bean processing wastewater, followed by chemical or microbial resolution to obtain the desired enantiomer . The optimal culture conditions for microbial resolution include a temperature of 31°C, pH 6-7, and an initial lupanine concentration of 1.5 g/L .
化学反応の分析
Types of Reactions: Lupanine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 2-oxosparteine .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products: The major products formed from these reactions include 2-oxosparteine and other quinolizidine derivatives .
科学的研究の応用
Lupanine dihydrochloride has a wide range of scientific research applications:
作用機序
Lupanine dihydrochloride exerts its effects primarily by interacting with specific molecular targets and pathways. In the context of diabetes treatment, it influences pancreatic beta cells by inhibiting ATP-dependent potassium channels (KATP channels), leading to membrane depolarization and increased insulin secretion . This action is dose-dependent and enhances the expression of insulin-related genes.
類似化合物との比較
Lupanine dihydrochloride is unique among quinolizidine alkaloids due to its specific pharmacological properties. Similar compounds include sparteine, albine, hydroxylupanine, and anagyrine . Compared to these compounds, lupanine dihydrochloride has a distinct mechanism of action and a broader range of applications in scientific research and industry.
特性
CAS番号 |
6113-05-9 |
|---|---|
分子式 |
C15H26Cl2N2O |
分子量 |
321.286 |
IUPAC名 |
7,14-Methano-2H,11H-dipyrido(1,2-a:1',2'-E)(1,5)diazocin-11-one, dodecahydro-, hydrochloride (1:2), (7R,7aS,14R,14aR)-rel- |
InChI |
InChI=1S/C15H24N2O.2ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;;/h11-14H,1-10H2;2*1H/t11-,12-,13-,14+;;/m1../s1 |
InChIキー |
XAJLNIYNOAYDNE-QFKNLBMVSA-N |
SMILES |
O=C1CCC[C@]2([H])N1C[C@]3([H])[C@](CCCC4)([H])N4C[C@@]2([H])C3.[H]Cl.[H]Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lupanine dihydrochloride, (+/-)- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


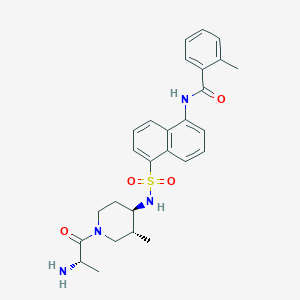
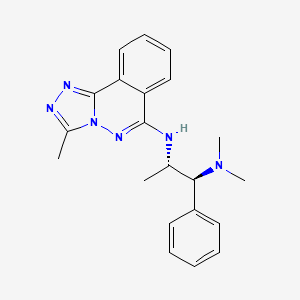
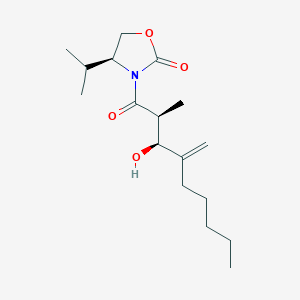
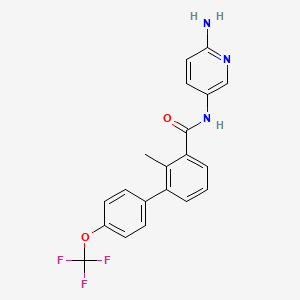
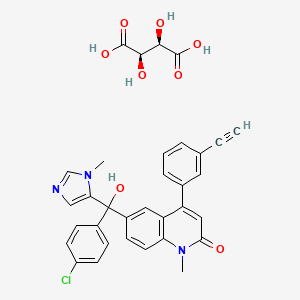
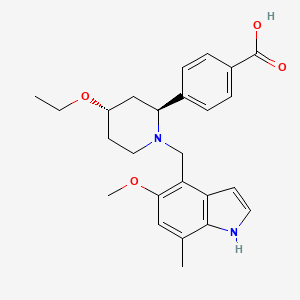
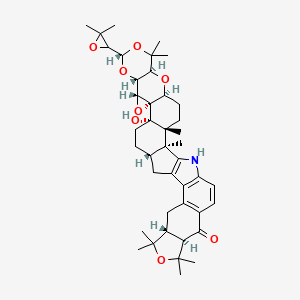
![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
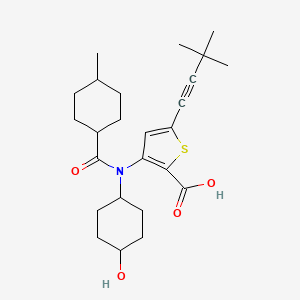
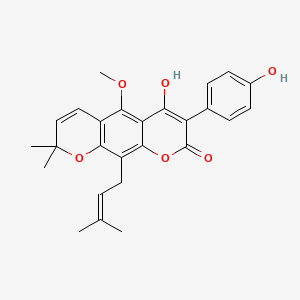

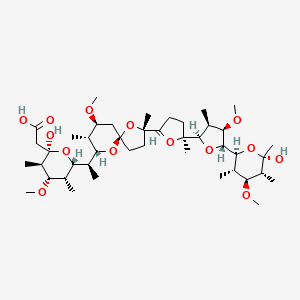
![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/structure/B608635.png)
